(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl ecgonine, also known as BCG or BEG, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. Benzoyl ecgonine exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Benzoyl ecgonine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, benzoyl ecgonine is primarily located in the cytoplasm.
Scientific Research Applications
Gold(III) Tetrachloride Salt Synthesis
The gold(III) tetrachloride salt of a compound similar to the one , with a structure involving an 8-azabicyclo[3.2.1]octane skeleton, has been studied for its potential in crystallography. This research provides insight into the molecular interactions and structural properties of these types of compounds (Wood, Brettell, & Lalancette, 2007).
Synthesis of Dipeptide Isosteres
Research into the synthesis of bicycles derived from tartaric acid and α-amino acids has led to the development of conformationally constrained dipeptide isosteres. These compounds, based on 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, have potential applications in peptidomimetic chemistry (Guarna et al., 1999).
Synthesis of 2-Aminoadipic Acid Analogue
A conformationally rigid analogue of 2-amino adipic acid, involving the 8-azabicyclo[3.2.1]octane skeleton, has been synthesized. This compound represents advancements in the synthesis of rigid amino acid analogues (Kubyshkin et al., 2009).
Study of Bicyclic Compounds Derived from Tartaric Acid and α-Amino Acids
Further research in the area of dipeptide isosteres includes the synthesis of new molecular scaffolds derived from tartaric acid and L-serine. These studies contribute to the development of conformationally constrained α-amino acids (Cini et al., 2002).
Synthesis of Esters Derived from Azabicyclo Octane
The synthesis and study of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid have been undertaken. These studies focus on the structural and conformational properties of these esters (Diez et al., 1991).
properties
CAS RN |
60305-56-8 |
---|---|
Product Name |
(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
(2S,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11?,12?,13-,14-/m0/s1 |
InChI Key |
GVGYEFKIHJTNQZ-HOAMVYINSA-N |
Isomeric SMILES |
CN1C2CCC1[C@@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)O |
SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O |
melting_point |
195°C |
Other CAS RN |
60305-56-8 519-09-5 |
physical_description |
Solid |
synonyms |
enzoyl ecgonine benzoylecgonine benzoylecgonine, (1R-(2-endo,3-exo))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.